1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
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Overview
Description
1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is a synthetic organic compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and an oxabicyclohexane ring in its structure imparts distinctive chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves multiple steps:
Formation of the Oxabicyclohexane Ring: The initial step often involves the formation of the oxabicyclohexane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a ring-closing reaction to form the bicyclic structure.
Amination: The final step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where an amine (e.g., methylamine) reacts with the chlorinated bicyclic compound.
Formation of Hydrochloride Salt: The hydrochloride salt is formed by treating the amine with hydrochloric acid (HCl), resulting in the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the formation of carboxylic acids.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific mechanical and chemical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Chemical Synthesis:
Mechanism of Action
The mechanism by which 1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its target.
Comparison with Similar Compounds
1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-ylmethanamine hydrochloride: Contains a methoxymethyl group instead of a chlorine atom, potentially altering its chemical properties and applications.
2-oxabicyclo[2.1.1]hexan-4-ylmethanamine hydrochloride: The position of the substituents on the bicyclic ring differs, which can affect its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2751614-92-1 |
---|---|
Molecular Formula |
C6H11Cl2NO |
Molecular Weight |
184.1 |
Purity |
95 |
Origin of Product |
United States |
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